N-methacryloyl-L-proline
Overview
Description
1-(2-Methylacryloyl)-L-proline is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a proline moiety linked to a 2-methylacryloyl group
Mechanism of Action
Target of Action
N-methacryloyl-L-proline, also known as (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid or 1-(2-Methylacryloyl)-L-proline, is a biochemical used in proteomics research
Mode of Action
L-proline, a related compound, has been studied as a catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein . The catalytic activity of the reaction system was closely related to the competition between the main reaction synthesizing methacrolein and the side reaction producing 2-methyl-2-pentenal .
Result of Action
This compound has been used in the synthesis of peptidomimetic polymer brushes . These poly(this compound) grafted brush coatings are promising materials for numerous applications in nanomedicine, especially for the production of implants and systems of controlled interaction with proteins and cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-(2-Methylacryloyl)-L-proline can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylacryloyl)-L-proline can undergo various chemical reactions, including:
Addition Reactions: The double bond in the 2-methylacryloyl group can participate in addition reactions with nucleophiles.
Substitution Reactions: The proline moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions at the amino group.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Addition Reactions: Products include adducts formed by the addition of nucleophiles to the double bond.
Substitution Reactions: Products include substituted proline derivatives.
Polymerization: Products include polymers with varying properties depending on the reaction conditions and monomers used.
Scientific Research Applications
1-(2-Methylacryloyl)-L-proline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of advanced materials, including hydrogels and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Methylacryloyl-L-alanine: Similar structure but with an alanine moiety instead of proline.
2-Methylacryloyl-L-valine: Similar structure but with a valine moiety instead of proline.
2-Methylacryloyl-L-leucine: Similar structure but with a leucine moiety instead of proline.
Uniqueness
1-(2-Methylacryloyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. The cyclic structure of proline can influence the reactivity and interactions of the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527884 | |
Record name | 1-(2-Methylacryloyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51161-88-7 | |
Record name | 1-(2-Methylacryloyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?
A: this compound exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(this compound) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []
Q2: How does the polymerization temperature affect the properties of poly(this compound)?
A: The polymerization temperature significantly influences the structural and optical properties of poly(this compound). Studies reveal that this compound exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []
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